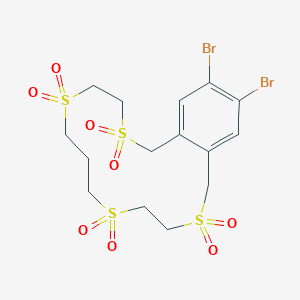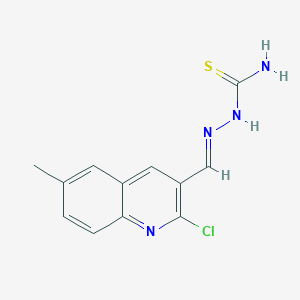
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, also known as HMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HMP has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic activities.
作用机制
The exact mechanism of action of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. For example, this compound has been shown to reduce the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
One advantage of using (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in lab experiments is its relatively low toxicity. This compound has been reported to have a low acute toxicity and is generally well-tolerated in animal models. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is the lack of information on its long-term toxicity and potential side effects.
未来方向
There are several future directions for research on (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the anti-cancer properties of this compound in different types of cancer. Furthermore, future studies could focus on elucidating the exact mechanism of action of this compound and identifying potential drug targets.
合成方法
The synthesis of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone can be achieved through a multi-step process involving the reaction of 2-hydroxy-5-methylbenzaldehyde with phenylhydrazine, followed by the reaction of the resulting product with ethyl acetoacetate. The final product, this compound, is obtained after purification through recrystallization.
科学研究应用
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic properties. One study investigated the anti-inflammatory effects of this compound in a rat model of acute lung injury. The results showed that this compound significantly reduced lung inflammation and oxidative stress. Another study reported that this compound inhibited the growth of human breast cancer cells in vitro and in vivo. Furthermore, this compound has been shown to possess anti-diabetic activity by improving glucose tolerance and insulin sensitivity in diabetic mice.
属性
CAS 编号 |
68430-93-3 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
(2-hydroxy-5-methylphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-8-16(20)15(9-12)17(21)13-10-18-19(11-13)14-5-3-2-4-6-14/h2-11,20H,1H3 |
InChI 键 |
VYXJMOPDZFQVSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B304559.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)
